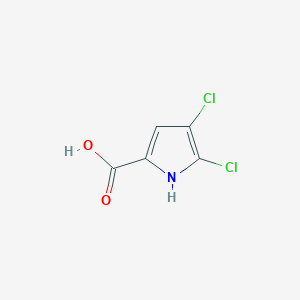

4,5-Dichloro-1H-pyrrole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMMKOBJLQMWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585419 | |

| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39209-94-4 | |

| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid

This guide provides a comprehensive overview of the synthetic pathways leading to 4,5-dichloro-1H-pyrrole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the core chemical principles, detailed experimental protocols, and critical considerations for the successful synthesis of this target molecule.

Introduction: The Significance of this compound

Halogenated pyrroles are a prominent class of heterocyclic compounds that form the backbone of numerous natural products and synthetic molecules with significant biological activities.[1] The presence of chlorine atoms on the pyrrole ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced therapeutic potential. This compound (CAS No: 39209-94-4) serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including antibiotics and agrochemicals.[2] Its structural features, a dichlorinated pyrrole ring coupled with a carboxylic acid handle, offer versatile opportunities for further chemical modifications.

This guide will explore the primary synthetic routes to this compound, focusing on the direct chlorination of pyrrole-2-carboxylic acid and its esters. We will examine the underlying reaction mechanisms, provide detailed experimental procedures, and discuss potential challenges and optimization strategies.

Core Synthesis Pathway: Electrophilic Chlorination of a Pyrrole-2-Carboxylic Acid Scaffold

The most direct and commonly employed method for the synthesis of this compound involves the electrophilic chlorination of a pyrrole-2-carboxylic acid precursor. The high electron density of the pyrrole ring makes it susceptible to attack by electrophiles.[2][3] The substitution pattern is dictated by the directing effects of the substituents on the ring. The carboxylic acid group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, the nitrogen atom of the pyrrole ring is a powerful electron-donating group, activating the ring, particularly at the positions alpha to the nitrogen (2- and 5-positions) and to a lesser extent, the beta positions (3- and 4-positions).

When the 2-position is already substituted, electrophilic attack is directed to the remaining positions. The chlorination of pyrrole-2-carboxylic acid or its esters typically proceeds to yield the 4,5-dichloro derivative due to the combined directing effects of the nitrogen atom and the deactivating carboxylic acid group.

Diagram: General Electrophilic Chlorination of Pyrrole-2-Carboxylate

Caption: General synthetic approach via chlorination and subsequent saponification.

Detailed Synthesis Protocols

Two primary variations of the electrophilic chlorination approach are detailed below. The first starts with the methyl ester of pyrrole-2-carboxylic acid, followed by saponification, while the second involves the direct chlorination of pyrrole-2-carboxylic acid.

Method 1: Chlorination of Methyl Pyrrole-2-carboxylate followed by Saponification

This two-step approach is often favored as the ester starting material can be more soluble in organic solvents used for chlorination, and the ester group can be less prone to side reactions compared to the free carboxylic acid under certain chlorination conditions.

Step 1: Synthesis of Methyl 4,5-Dichloro-1H-pyrrole-2-carboxylate

This step involves the direct chlorination of methyl pyrrole-2-carboxylate. The choice of chlorinating agent and reaction conditions is critical to achieve high yields of the desired dichlorinated product while minimizing the formation of mono-chlorinated and tri-chlorinated byproducts.

Experimental Protocol:

-

Reactants:

-

Methyl pyrrole-2-carboxylate (1.0 eq)

-

Chlorine (2.5 eq) in acetic acid (1.5 N solution)

-

Acetic acid (solvent)

-

-

Procedure:

-

Dissolve methyl pyrrole-2-carboxylate (e.g., 6 g) in acetic acid (e.g., 100 ml).[4]

-

Stir the solution at room temperature.

-

Add the chlorine solution in acetic acid dropwise to the stirred solution of the pyrrole ester.

-

Continue stirring the reaction mixture at room temperature for 24 hours.[4]

-

After the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

The crude product is then purified by recrystallization to yield methyl 4,5-dichloro-1H-pyrrole-2-carboxylate.[4] It is important to note that this crude product may contain traces of the 3,4,5-trichloro-ester.[4]

-

Step 2: Saponification to this compound

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a standard saponification reaction.

Experimental Protocol:

-

Reactants:

-

Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate (1.0 eq)

-

Potassium hydroxide (excess)

-

Methanol (solvent)

-

-

Procedure:

-

Dissolve the methyl 4,5-dichloro-1H-pyrrole-2-carboxylate in methanol.[4]

-

Add a solution of potassium hydroxide (e.g., 30% aqueous solution) to the methanolic solution of the ester.

-

Reflux the reaction mixture for 5 hours.[4]

-

After cooling, evaporate the methanol.

-

Carefully acidify the aqueous residue with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with water, and dry to obtain this compound.

-

Method 2: Direct Chlorination of Pyrrole-2-carboxylic Acid

This method offers a more direct route to the final product, avoiding the need for a separate saponification step. However, the free carboxylic acid may be less soluble in some organic solvents, and care must be taken to avoid unwanted side reactions.

Experimental Protocol:

-

Reactants:

-

Pyrrole-2-carboxylic acid (1.0 eq)

-

Chlorine (2.0 eq) in acetic acid

-

Acetic acid (solvent)

-

-

Procedure:

-

Dissolve pyrrole-2-carboxylic acid (e.g., 7.15 g) in acetic acid (e.g., 300 ml).[4]

-

Stir the solution at 20°C.

-

Add the solution of chlorine in acetic acid dropwise to the stirred solution of pyrrole-2-carboxylic acid.

-

Continue stirring the reaction mixture for 10 hours.[4]

-

Remove the solvent under reduced pressure.

-

The resulting crude this compound is purified by recrystallization from a suitable solvent such as benzene.[4]

-

Data Summary: Comparison of Synthesis Pathways

| Parameter | Method 1 (via Ester) | Method 2 (Direct) |

| Starting Material | Methyl pyrrole-2-carboxylate | Pyrrole-2-carboxylic acid |

| Key Steps | Chlorination, Saponification | Direct Chlorination |

| Chlorinating Agent | Chlorine in Acetic Acid | Chlorine in Acetic Acid |

| Reported Yield | Not explicitly stated for the two-step process in the primary source, but the direct chlorination of the acid has a reported yield of 24%.[4] | 24%[4] |

| Potential Byproducts | 3,4,5-trichloro-ester | Over-chlorinated species |

| Advantages | Better solubility of starting material, potentially cleaner chlorination. | More direct, fewer reaction steps. |

| Disadvantages | Two-step process. | Lower reported yield, potential for more side reactions with the free acid. |

Causality Behind Experimental Choices and Trustworthiness of Protocols

The choice between the two primary methods often depends on the availability of starting materials, desired scale, and purification capabilities.

-

Choice of Chlorinating Agent: Chlorine in acetic acid is a common and effective reagent for this transformation. Other chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide (NCS) can also be used for the chlorination of pyrroles, though reaction conditions may need to be optimized.[1][5] The use of a slight excess of the chlorinating agent (2.0-2.5 equivalents) is crucial to drive the reaction towards dichlorination.

-

Solvent: Acetic acid is a suitable solvent for both the starting materials and the chlorinating agent, and its polar nature can help to stabilize the charged intermediates in the electrophilic substitution mechanism.

-

Temperature Control: The reactions are typically carried out at or near room temperature. Exothermic reactions can occur, and for larger-scale syntheses, cooling may be necessary to control the reaction rate and prevent the formation of degradation products.

-

Purification: Recrystallization is a key step to obtain the product in high purity. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

-

Self-Validating System: The protocols described are self-validating in that the purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and melting point determination. The presence of characteristic signals in the NMR spectrum and a sharp melting point are indicative of a successful synthesis.

Precursor Synthesis: Preparation of Pyrrole-2-carboxylic Acid

A comprehensive guide should also consider the synthesis of the key precursor, pyrrole-2-carboxylic acid. It is a commercially available compound, but for large-scale applications, its synthesis from simpler starting materials may be necessary.

Several methods for the synthesis of pyrrole-2-carboxylic acid and its esters have been reported:

-

From Pyrrole: Pyrrole can be carboxylated to give pyrrole-2-carboxylic acid.[6] The ethyl ester can also be readily prepared from pyrrole.[6]

-

From Furan: Industrially, pyrrole can be derived from furan by reaction with ammonia over a catalyst.[7] Furan itself can be derived from biomass, offering a potentially sustainable route.

-

Paal-Knorr Pyrrole Synthesis: This is a classic method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and ammonia or a primary amine.[7]

Diagram: Synthesis of Pyrrole-2-carboxylic Acid Precursor

Caption: Key precursors and pathways to pyrrole-2-carboxylic acid.

Conclusion

The synthesis of this compound is a well-established process, primarily relying on the electrophilic chlorination of pyrrole-2-carboxylic acid or its esters. The choice of the specific synthetic route and reaction conditions will depend on a variety of factors, including the scale of the synthesis and the desired purity of the final product. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can reliably produce this valuable building block for further applications in drug discovery and development. This guide provides the necessary foundational knowledge and practical protocols to enable the successful synthesis of this compound in a laboratory setting.

References

- 1. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 4,5-Dichloro-1H-pyrrole-2-carboxylic acid: Properties, Synthesis, and Applications

Foreword: The Strategic Value of Halogenated Heterocycles

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds represent a cornerstone of molecular design. The introduction of halogen atoms onto a core scaffold, such as a pyrrole ring, profoundly influences the molecule's electronic, lipophilic, and steric properties. This strategic modification can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles. 4,5-Dichloro-1H-pyrrole-2-carboxylic acid is a prime exemplar of such a strategic building block. Its rigid, dichlorinated pyrrole core, combined with the versatile carboxylic acid functional group, offers a powerful platform for the synthesis of novel bioactive compounds and functional materials. This guide provides an in-depth examination of its core properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 39209-94-4) is a solid, heterocyclic compound featuring a pyrrole ring substituted with two chlorine atoms and a carboxylic acid group.[1] The strategic placement of these functional groups dictates its chemical behavior and utility.

The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group significantly modulates the electron density of the pyrrole ring. This has critical implications for its reactivity, acidity, and spectroscopic characteristics. Compared to its parent, pyrrole-2-carboxylic acid, the dichlorinated analogue is expected to have a lower pKa due to the inductive stabilization of the carboxylate conjugate base.

Summary of Physicochemical Data

For ease of reference, the key physical and chemical properties are summarized below. These values are compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 39209-94-4 | [1][2][3] |

| Molecular Formula | C₅H₃Cl₂NO₂ | [2][3][4] |

| Molecular Weight | 179.99 g/mol | [2][3][4][5] |

| Appearance | Light brown to gray solid | [1][5] |

| Boiling Point | 386.14 °C at 760 mmHg | [2] |

| Density | 1.728 g/cm³ | [2] |

| Purity | Typically ≥95-98% | [6][7] |

| Storage Conditions | Inert atmosphere (Argon or Nitrogen), 2-8°C | [1] |

| SMILES | C1=C(C(=O)O)NC(=C1Cl)Cl | [7] |

| InChI Key | MNMMKOBJLQMWLQ-UHFFFAOYSA-N | [2][8] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The spectrum is expected to be relatively simple. A single peak corresponding to the proton at the C3 position of the pyrrole ring would be observed, likely in the aromatic region. The N-H proton of the pyrrole ring and the O-H proton of the carboxylic acid would both appear as broad singlets, with chemical shifts that are highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The spectrum would show five distinct signals for the five carbon atoms in the molecule: one for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range), and four for the carbons of the pyrrole ring.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint for the key functional groups. Key expected absorption bands include:

-

A broad O-H stretching band for the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

-

A strong C=O (carbonyl) stretching band around 1710-1735 cm⁻¹, characteristic of a carboxylic acid.[9]

-

An N-H stretching band for the pyrrole amine, usually appearing around 3200-3400 cm⁻¹.

-

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is a duality governed by its two main components: the electron-deficient pyrrole ring and the versatile carboxylic acid group.

Causality of Reactivity

The two chlorine atoms and the carboxyl group are strong electron-withdrawing groups. Their combined inductive and resonance effects decrease the electron density of the pyrrole ring, making it significantly less susceptible to electrophilic aromatic substitution compared to unsubstituted pyrrole. Conversely, the carboxylic acid moiety is the primary hub of reactivity, readily participating in nucleophilic acyl substitution reactions. This predictable reactivity makes it an ideal scaffold for building molecular complexity.

Below is a diagram illustrating the key reactive sites and the electronic influences at play.

Caption: Key reactive zones and electronic influences.

Synthetic Protocols

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ester precursor. This is a robust and widely used method in organic chemistry for converting esters to carboxylic acids.

Experimental Protocol: Saponification of a Pyrrole Ester

This protocol describes a general method for the hydrolysis of an ethyl or methyl 4,5-dichloro-1H-pyrrole-2-carboxylate precursor.

-

Dissolution: Dissolve the starting ester (1.0 eq) in a suitable solvent mixture, such as 1,4-dioxane and water or ethanol and water.[3][10]

-

Base Addition: Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 eq).[3][10]

-

Heating: Heat the reaction mixture to reflux and stir for several hours (e.g., 12 hours) to ensure complete hydrolysis.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Acidification: Dilute the aqueous residue with water and acidify to a pH of ~2-3 using a strong acid like hydrochloric acid (HCl). This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any remaining salts and dry under vacuum to yield the final product.

The diagram below outlines this fundamental synthetic workflow.

Caption: General workflow for synthesis via ester hydrolysis.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate for creating high-value, complex molecules. Halogen-substituted pyrrole-2-carboxamide moieties are integral fragments in a wide range of bioactive natural products and synthetic anti-infective agents.[10]

-

Antibacterial Agents: This molecular scaffold is a key component in the development of novel antibacterial drugs. Specifically, derivatives have been shown to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[10][11] The dichlorinated pyrrole core often serves to anchor the molecule within the active site of these enzymes.

-

Antiviral and Anticancer Research: The broader class of pyrrole derivatives has demonstrated significant potential in antiviral (e.g., against Hepatitis B) and anticancer applications.[10][12] The ability to easily modify the carboxylic acid group allows for the creation of large libraries of compounds for screening and structure-activity relationship (SAR) studies.

-

Organic Synthesis Building Block: It serves as a fundamental building block for synthesizing more complex heterocyclic systems.[13] The carboxylic acid can be converted into an amide, ester, or ketone, providing a chemical handle for further elaboration and molecular construction.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as a warning-level hazard.

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[1]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C to prevent degradation.[1]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, predictable reactivity, and proven utility as a scaffold for bioactive molecules make it an invaluable asset in drug discovery and organic synthesis. The insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile building block in their scientific endeavors.

References

- 1. This compound | 39209-94-4 [amp.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. indiamart.com [indiamart.com]

- 6. This compound - CAS:39209-94-4 - Abovchem [abovchem.com]

- 7. chemscene.com [chemscene.com]

- 8. 4,5-Dichloro-1H-pyrrole-2-carboxylicacid | C5H2Cl2NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. This compound [myskinrecipes.com]

The Biological Activity of Dichlorinated Pyrrole Carboxylic Acids: From Natural Product Scaffolds to Therapeutic Leads

An In-Depth Technical Guide:

This guide provides an in-depth exploration of the biological activities associated with dichlorinated pyrrole carboxylic acids. We will deconstruct the significance of this chemical scaffold, beginning with its roots in potent natural products, and progressing to the targeted design and evaluation of synthetic derivatives for modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic basis, experimental validation, and therapeutic potential of this promising class of compounds.

Introduction: The Pyrrole Scaffold as a Privileged Structure in Bioactive Compounds

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and chemical biology.[1] It is a structural motif present in vital biological molecules, including heme and chlorophyll.[1] Nature has extensively utilized the pyrrole scaffold to generate a vast array of secondary metabolites with potent biological activities. Many of these natural products, particularly those isolated from marine and microbial sources, are halogenated, a modification that often enhances their therapeutic potency and target specificity.[2][3][4]

Among these, dichlorinated pyrroles have emerged as a class of significant interest, largely inspired by the potent antifungal antibiotic, pyrrolnitrin.[2] This guide focuses specifically on dichlorinated pyrrole carboxylic acids, a subclass that combines the established bioactivity of the chlorinated pyrrole core with the unique physicochemical and binding properties of a carboxylic acid functional group. This addition opens new avenues for molecular interactions, potentially leading to novel mechanisms of action and improved pharmacological profiles.

The Natural Archetype: Pyrrolnitrin's Potent Antifungal Activity

To understand the potential of dichlorinated pyrrole carboxylic acids, we must first examine their most famous natural relative, pyrrolnitrin. Produced by various bacteria, including Pseudomonas and Burkholderia species, pyrrolnitrin (3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole) is a powerful antifungal agent.[2][5]

Key Biological Activities of Pyrrolnitrin:

-

Broad-Spectrum Antifungal Action: It is highly effective against a wide range of phytopathogenic fungi, such as Alternaria alternata and Aspergillus niger, making it a lead compound for agricultural fungicides.[2][6]

-

Antibacterial Properties: Pyrrolnitrin also demonstrates activity against bacteria, including Bacillus cereus and Staphylococcus sp.[6]

-

Cytotoxic Effects: Studies have shown that pyrrolnitrin can inhibit the proliferation of cancer cell lines, such as HepG-2 human liver cancer cells, indicating its potential as an anticancer agent.[6][7]

Mechanism of Action: A Multi-Pronged Attack

The efficacy of pyrrolnitrin is attributed to its ability to disrupt fundamental cellular processes. The primary mechanisms are believed to be:

-

Inhibition of the Electron Transport System: Pyrrolnitrin interferes with cellular respiration, a critical process for energy production.[5]

-

Uncoupling of Oxidative Phosphorylation: It disrupts the mitochondrial membrane potential, effectively short-circuiting the cell's energy-generating machinery.[2]

-

Inhibition of Macromolecule Synthesis: The compound has been shown to impede the synthesis of essential biomolecules like DNA, RNA, and proteins.[2]

The chlorine atoms on both the phenyl and pyrrole rings are considered crucial for its potent biological activity.[2]

Caption: Proposed mechanism of action for Pyrrolnitrin.

Structure-Activity Relationships (SAR) and the Carboxylic Acid Moiety

Studies on pyrrolnitrin analogs have revealed key structural requirements for bioactivity. A dissociable proton on the pyrrole nitrogen and specific substitutions on the phenyl ring are critical for strong inhibitory effects.[8] Replacing the nitro group of pyrrolnitrin with a carboxylic acid introduces a significant structural change with several important consequences:

-

Altered Physicochemical Properties: The carboxylic acid group increases polarity and introduces an ionizable center, which can dramatically affect solubility, cell permeability, and pharmacokinetic properties.

-

New Binding Interactions: Unlike the nitro group, a carboxylate can act as a potent hydrogen bond acceptor and can chelate metal ions, enabling it to interact with entirely different biological targets, particularly the active sites of metalloenzymes.

-

Bioisosteric Replacement: In drug design, a carboxylic acid is often used as a bioisostere for other functional groups. This modification can retain or enhance activity while improving other drug-like properties.

This strategic modification has been validated in other pyrrole-containing natural products. For instance, the lamellarins, a class of marine natural products embodying 3,4-diarylated pyrrole 2-carboxylic acid moieties, exhibit powerful cytotoxic and antiviral effects.[3]

Key Biological Activities of Dichlorinated Pyrrole Carboxylic Acids & Analogs

Building on the foundation of pyrrolnitrin and related structures, synthetic dichlorinated pyrrole carboxylic acids and their derivatives (esters, amides) have been investigated for a range of therapeutic applications.

Antimicrobial and Antifungal Activity

This remains the most prominent and well-documented activity. The core dichlorinated pyrrole scaffold consistently confers potent growth inhibition against a variety of microbial pathogens.

-

Fungal Pathogens: Derivatives have shown remarkable activity against fungi like Candida albicans, Aspergillus niger, and various plant pathogens.[9][10][11] In some cases, novel synthetic derivatives exhibit inhibitory potential many times greater than standard antifungal drugs like fluconazole.[12]

-

Bacterial Pathogens: Activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has been reported.[13] Some analogs function by inhibiting essential bacterial enzymes like DNA gyrase, a validated target for antibiotics.[1]

Anticancer Activity

The cytotoxic potential of the pyrrole scaffold is a significant area of research.[14][15]

-

Mechanisms of Action: The anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][16] For example, certain acenaphtho[1,2-b]pyrrole-9-carboxylic acid derivatives were found to bind DNA and induce S-phase arrest in tumor cells.[16]

-

Targeted Inhibition: More advanced pyrrole derivatives have been designed to inhibit specific targets crucial for cancer progression, such as protein tyrosine kinases and histone deacetylases.[7]

Enzyme Inhibition

The introduction of a carboxylic acid group makes these compounds particularly well-suited for targeting enzyme active sites.

-

Proline Racemase Inhibition: Pyrrole-2-carboxylic acid itself is a known inhibitor of proline racemase, an enzyme essential for certain eukaryotic pathogens like Trypanosoma cruzi (the causative agent of Chagas disease).[17] This highlights the potential of the pyrrole-carboxylic acid combination for targeting specific enzymes.

-

DNA Gyrase and Topoisomerase Inhibition: As mentioned, certain brominated pyrrole amides have been identified as potent inhibitors of bacterial DNA gyrase, representing a promising avenue for new antibacterial agents.[1]

Methodologies for Evaluating Biological Activity

Rigorous and reproducible experimental protocols are essential for validating the biological activity of new chemical entities. The following section provides self-validating, step-by-step methodologies for key assays.

Protocol: In Vitro Antifungal Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a fungus.

Causality Behind Choices:

-

Medium: RPMI-1640 is a standardized medium for antifungal susceptibility testing, ensuring results are comparable across different studies.

-

Inoculum Standardization: Using a spectrophotometer to standardize the fungal suspension is critical for reproducibility. An inconsistent starting number of fungal cells will lead to variable MIC values.

-

Controls: Including a positive control (a known antifungal like fluconazole) validates that the assay is working correctly, while a negative control (DMSO) ensures the vehicle is not causing inhibition.

Step-by-Step Methodology:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain (e.g., Candida albicans) on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

-

Harvest fungal cells and suspend them in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum concentration.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium, starting from the desired highest concentration (e.g., 128 µg/mL).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

-

Include a positive control well (fungus + known antifungal) and a negative/vehicle control well (fungus + DMSO). Also include a sterility control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

-

Caption: Workflow for MIC determination by broth microdilution.

Protocol: Cytotoxicity Assessment using the MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Causality Behind Choices:

-

Principle: The assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. Dead cells lose this ability. This provides a direct, quantifiable measure of viability.

-

Solubilization: The formazan crystals are insoluble in water. A solubilizing agent (like DMSO or isopropanol) is required to dissolve them before the absorbance can be read.

-

Wavelength: The absorbance of the solubilized formazan is measured near 570 nm, its absorption maximum, to ensure maximum sensitivity.

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the dichlorinated pyrrole carboxylic acid in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle controls (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Data Summary: Representative Biological Activities

The following table summarizes key quantitative data for representative dichlorinated pyrroles and related compounds, demonstrating the potency of this chemical class.

| Compound Class/Name | Biological Activity | Target Organism/Cell Line | Potency (MIC or IC50) | Reference |

| Pyrrolnitrin | Antifungal | Alternaria alternata | 82% spore reduction @ 100 µg | [6] |

| Pyrrolnitrin | Antibacterial | Bacillus cereus | 3.4 cm inhibition zone @ 75 µg | [6] |

| Pyrrolnitrin | Anticancer (Cytotoxic) | HepG-2 (Human Liver) | IC50 = 15 µg/mL | [6] |

| Pyrroloquinoline Analog (BQ-07) | Antifungal | Candida albicans | MIC = 0.4 µg/mL | [12] |

| Dichlorinated Pyrrolidone Hydrazone | Antibacterial | S. aureus (MRSA) | 2x stronger than clindamycin | [13] |

| Acenaphthopyrrole Carboxylic Acid (3d) | Anticancer (Cytotoxic) | Human Tumor Cell Line | Potent activity reported | [16] |

| Brominated Pyrrole Amide | Enzyme Inhibition | M. tuberculosis DNA Gyrase | IC50 < 5 nM | [1] |

Future Perspectives

The dichlorinated pyrrole carboxylic acid scaffold represents a fertile ground for the discovery of new therapeutic agents. While its antimicrobial and antifungal properties are well-established, its potential in oncology and as a specific enzyme inhibitor is still being uncovered. Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing and screening broader libraries of these compounds will be crucial to fully explore the structure-activity landscape.[18]

-

Target Deconvolution: Identifying the specific molecular targets for the most potent compounds will enable mechanism-driven drug development and optimization.

-

Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates is necessary to translate in vitro potency into in vivo efficacy.

By leveraging the insights gained from natural products like pyrrolnitrin and applying modern medicinal chemistry strategies, dichlorinated pyrrole carboxylic acids can be developed into next-generation therapeutics to address critical unmet needs in infectious diseases and oncology.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolnitrin - Wikipedia [en.wikipedia.org]

- 6. digitalrepository.fccollege.edu.pk [digitalrepository.fccollege.edu.pk]

- 7. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-inhibitory activity relationships of pyrrolnitrin analogues on its biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel acenaphtho[1,2-b]pyrrole-carboxylic acid family: synthesis, cytotoxicity, DNA-binding and cell cycle evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrole Scaffold: Foundational Strategies for Synthesis and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product science.[1][2][3] Its structural motif is integral to a vast array of biologically active molecules, including bile pigments, the porphyrins of heme, chlorophyll, and vitamin B12.[4] In the pharmaceutical industry, the pyrrole scaffold is a privileged structure, featured in blockbuster drugs such as the cholesterol-lowering agent Atorvastatin and the cancer therapeutic Sunitinib.[4][5] The versatility of the pyrrole core allows for extensive substitution, leading to a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9]

This guide provides a comprehensive overview of the core synthetic methodologies for constructing substituted pyrroles and the practical techniques for their subsequent isolation and purification. We will delve into the mechanistic underpinnings of classical and modern synthetic reactions, explaining the causality behind experimental choices, and provide validated protocols for obtaining these valuable compounds in high purity.

Part 1: The Art of Synthesis: Constructing the Pyrrole Core

The construction of the pyrrole ring has been a subject of intense study for over a century.[10] Methodologies have evolved from classical condensation reactions requiring harsh conditions to sophisticated, mild, and highly selective transition-metal-catalyzed processes. Understanding the mechanism and scope of these reactions is critical for designing efficient synthetic routes to novel compounds.

Classical Condensation Routes

These foundational methods remain highly relevant and are often the first choice for specific substitution patterns.

First reported in 1884, the Paal-Knorr synthesis is arguably the most direct method for preparing pyrroles.[11][12] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[13][14][15][16]

Mechanistic Insight: The reaction is typically conducted under neutral or weakly acidic conditions.[15] While it may seem intuitive that an enamine forms first, extensive mechanistic studies, including computational DFT work, have shown that the preferred pathway involves the initial formation of a hemiaminal.[11][12] The amine attacks one of the protonated carbonyls to form a hemiaminal intermediate. This is followed by a rate-determining intramolecular cyclization, where the amine attacks the second carbonyl group. Subsequent dehydration steps yield the aromatic pyrrole ring.[12][13][16] This pathway is energetically more favorable than one proceeding through an enamine intermediate.[11]

Causality in Experimental Choice: The choice of acidic conditions is a delicate balance. A weak acid like acetic acid can accelerate the reaction by protonating a carbonyl group, making it more electrophilic.[15] However, strongly acidic conditions (pH < 3) will favor the formation of furan byproducts through a competing reaction pathway.[15] A primary limitation of this method is the often-challenging synthesis of the 1,4-dicarbonyl precursors.[13]

Caption: The favored hemiaminal pathway in the Paal-Knorr pyrrole synthesis.

Named after Arthur Hantzsch, this method constructs the pyrrole ring from three components: a β-ketoester, an α-haloketone, and ammonia or a primary amine.[14][17]

Mechanistic Insight: The reaction begins with the condensation of the β-ketoester and the amine to form an enamine intermediate.[17] This enamine then acts as a nucleophile, attacking the α-haloketone. The most commonly accepted mechanism involves the enamine attacking the electrophilic carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to furnish the pyrrole.[17][18] An alternative mechanism involves a direct nucleophilic substitution on the α-carbon bearing the halogen.[17]

Causality in Experimental Choice: The classical Hantzsch synthesis often suffers from modest yields and a limited substrate scope.[19] To address this, modern variations have been developed. For example, using green solvents like water with an organocatalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) can significantly improve yields and environmental friendliness.[19] Lewis acid catalysts like Yb(OTf)₃ have also been employed, which can alter the regioselectivity of the reaction by coordinating to the carbonyl oxygen, making it more reactive than the alkyl halide.[19]

This is a highly effective method for preparing N-substituted pyrroles. The reaction involves the condensation of a 2,5-dialkoxytetrahydrofuran with a primary amine, typically under acidic conditions.[20][21][22]

Mechanistic Insight: The reaction is catalyzed by acid, which facilitates the opening of the tetrahydrofuran ring to generate a 1,4-dicarbonyl species in situ, which then undergoes a Paal-Knorr type condensation with the amine.

Causality in Experimental Choice: Traditionally, this reaction was performed in refluxing acetic acid.[23] However, for less nucleophilic amines, such as amides or sulfonamides, harsher conditions or stronger acid promoters were often necessary.[23] Modern approaches have focused on greener and more efficient conditions. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times from hours to minutes, often using just acetic acid or even water as the solvent without additional promoters.[23] This not only accelerates the synthesis but also aligns with the principles of green chemistry.[21][24]

Modern Synthetic Strategies

While classical methods are robust, the demand for complex, highly functionalized pyrroles has driven the development of new synthetic technologies, largely centered around transition metal catalysis.

-

Transition Metal Catalysis: Catalysts based on palladium, gold, copper, and rhodium have enabled the synthesis of substituted pyrroles from a wide variety of starting materials like alkynes, enynes, and azirines under remarkably mild conditions.[2][25][26][27] These methods offer excellent functional group tolerance and control over regioselectivity. For example, copper-hydride catalysis can be used to couple readily available 1,3-enynes and nitriles to form polysubstituted N-H pyrroles.[26][27]

-

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials.[28] This strategy allows for the rapid generation of molecular diversity and is particularly powerful for building libraries of substituted pyrroles for drug discovery.

-

Cross-Coupling Reactions: For further functionalization, modern cross-coupling reactions are indispensable. A pyrrole core can be synthesized with a handle, such as a boryl or stannyl group, which can then be subjected to a one-pot sequential Suzuki or Stille coupling reaction to install aryl or other groups at specific positions.[29][30]

Part 2: From Crude Mixture to Pure Compound: Isolation & Purification

The synthesis of a target molecule is only half the battle; obtaining it in a pure, well-characterized form is equally critical. The choice of purification method depends on the scale of the reaction and the physicochemical properties of the target compound and its impurities.

Core Techniques: Chromatography

Column chromatography is the most ubiquitous technique for the purification of pyrrole derivatives in a research setting.[31]

The Principle of Separation: The technique relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). Compounds with higher polarity interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column faster.

Causality in Experimental Choice:

-

Stationary Phase: Silica gel (SiO₂) is the standard choice for most pyrrole derivatives.[31]

-

Mobile Phase: A gradient of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly used. The process starts with a low-polarity mixture to elute non-polar impurities, and the polarity is gradually increased to elute the desired product and then any highly polar impurities.[32]

-

Modifiers: Pyrroles are nitrogen-containing heterocycles and can be basic. When purifying on acidic silica gel, this can lead to significant peak tailing on the column, resulting in poor separation. To counteract this, a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) is often added to the mobile phase.[31] The TEA neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic product and leading to sharper, more symmetrical elution bands.

-

TLC Analysis: First, analyze the crude reaction mixture by Thin-Layer Chromatography (TLC) to determine an appropriate starting solvent system for the column. The ideal Rf (retention factor) for the target compound is typically between 0.2 and 0.4.

-

Column Packing:

-

Select a column of appropriate size for the amount of crude material.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring an even, crack-free bed.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent.

-

Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

-

-

Elution:

-

Begin eluting with the starting mobile phase, collecting fractions.

-

Gradually increase the polarity of the mobile phase according to the TLC analysis.

-

-

Fraction Analysis: Monitor the collected fractions by TLC. Visualize spots using UV light or by staining with an appropriate agent (e.g., potassium permanganate).[32]

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Caption: A typical experimental workflow for the purification of pyrroles via column chromatography.

Crystallization

For compounds that are solids at room temperature, crystallization is a powerful technique for achieving very high purity. It is also the prerequisite for obtaining a single-crystal X-ray structure to unambiguously determine the molecule's three-dimensional architecture.[33] The process involves dissolving the impure solid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the compound's solubility decreases, and it crystallizes out, leaving impurities behind in the solution. Finding the right solvent or solvent system can be challenging and is often an empirical process.[34][35]

Part 3: Data Presentation: Quantifying Biological Impact

The ultimate goal of synthesizing novel substituted pyrroles is often to evaluate their biological activity. This data must be presented clearly and concisely to allow for effective comparison and structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of Selected Substituted Pyrroles

The efficacy of substituted pyrroles is highly dependent on the nature and position of their substituents. The following table summarizes quantitative biological activity data for several pyrrole derivatives against various cancer cell lines.[6]

| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value (µM) |

| Alkynylated Pyrrole | 3-alkynylpyrrole-2,4-dicarboxylate | A549 (Lung) | IC₅₀ | 3.49 |

| Pyrrole-Indole Hybrid | Single chloro-substitution | T47D (Breast) | IC₅₀ | 2.4 |

| Cpd 19 | 3,4-dimethoxyphenyl at position 4 | MGC 80-3, HCT-116 | IC₅₀ | 1.0 - 1.7 |

| Cpd 21 | 3,4-dimethoxyphenyl at position 4 | HepG2, DU145 | IC₅₀ | 0.5 - 0.9 |

| Cpd 15 | 3,4-dimethoxyphenyl at position 4 | A549 (Lung) | IC₅₀ | 3.6 |

Data sourced from BenchChem, referencing peer-reviewed studies.[6] IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

References

- 1. researchgate.net [researchgate.net]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 11. researchgate.net [researchgate.net]

- 12. rgmcet.edu.in [rgmcet.edu.in]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 15. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 17. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 18. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 19. thieme-connect.com [thieme-connect.com]

- 20. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 22. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 23. arkat-usa.org [arkat-usa.org]

- 24. researchgate.net [researchgate.net]

- 25. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scispace.com [scispace.com]

- 28. orientjchem.org [orientjchem.org]

- 29. Synthesis of pentasubstituted 2-aryl pyrroles from boryl and stannyl alkynes via one-pot sequential Ti-catalyzed [2 + 2 + 1] pyrrole synthesis/cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Pyrrole - Wikipedia [en.wikipedia.org]

- 31. benchchem.com [benchchem.com]

- 32. rsc.org [rsc.org]

- 33. 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid

Abstract and Introduction

4,5-Dichloro-1H-pyrrole-2-carboxylic acid (CAS No. 39209-94-4) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its rigid structure and functional handles make it a valuable building block for synthesizing complex molecules with potential therapeutic applications, including roles as quorum sensing inhibitors and antibiotic accelerants.[3][4] The integrity of such starting materials is paramount to the reproducibility of synthetic procedures and the quality of downstream products. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines field-proven storage and handling protocols, and details a validated analytical method for assessing its purity over time. The recommendations herein are designed to ensure the long-term viability and performance of this compound in a research and development setting.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for developing appropriate storage strategies.

| Property | Value | Source(s) |

| CAS Number | 39209-94-4 | [1][5][6] |

| Molecular Formula | C₅H₃Cl₂NO₂ | [1][7][8] |

| Molecular Weight | 179.99 g/mol | [1][7] |

| Appearance | Light brown to gray solid/powder | [5][9] |

| Purity | Typically ≥95% | [6][8] |

| InChI Key | MNMMKOBJLQMWLQ-UHFFFAOYSA-N | [2][6] |

Core Stability Profile & Postulated Degradation Pathways

The stability of this compound is governed by its chemical structure: a pyrrole ring, which is susceptible to oxidation, substituted with electron-withdrawing chlorine atoms and a carboxylic acid group. These features dictate its sensitivity to several environmental factors.

Key Factors Influencing Stability

-

Atmosphere: The compound's pyrrolic nature suggests a susceptibility to oxidation. The consistent recommendation from suppliers for storage under an inert gas (nitrogen or argon) underscores this vulnerability.[5][6] Exposure to atmospheric oxygen, particularly when combined with light or elevated temperature, can lead to oxidative degradation of the pyrrole ring. Safety data for the parent compound, pyrrole, explicitly notes sensitivity to air and light.

-

Temperature: Cold storage is critical. The recommended temperature range of 2-8°C is universally cited to slow the rate of potential degradation reactions.[5][6] Elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating decomposition. Storing at ambient or higher temperatures is strongly discouraged.

-

Light: Photodegradation is a significant risk for many heterocyclic and aromatic compounds. Pyrrole itself is known to discolor upon exposure to light.[10] Energy from UV or visible light can promote oxidative processes or other rearrangements. Therefore, protection from light by using amber vials or storing containers in the dark is a mandatory precaution.

-

Moisture and pH: The presence of two chlorine atoms on the pyrrole ring introduces a risk of hydrolysis, although this is likely slow under neutral conditions. In the presence of moisture and heat, or under basic conditions, hydrolysis could occur, potentially leading to the formation of hydrochloric acid (HCl).[11] This is a critical incompatibility; the compound must be segregated from bases and alkaline substances, as reactions can be exothermic.[12] Furthermore, decarboxylation of the carboxylic acid group is a known degradation pathway for related compounds, a reaction that can be facilitated by water and acid.[13]

Postulated Degradation Pathways

The primary degradation mechanisms are anticipated to be oxidation, hydrolysis, and decarboxylation. While specific degradation products for this molecule are not extensively documented in the literature, its chemical functionalities allow for logical postulation.

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective way to preserve the chemical integrity of this compound.

Summary of Storage Conditions

| Parameter | Long-Term Storage | Short-Term (In-Use) | Rationale |

| Temperature | 2-8°C | Maintain at 2-8°C | Minimizes thermal degradation and slows reaction kinetics.[5][6] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Backfill with inert gas after each use | Prevents oxidative degradation of the pyrrole ring.[5][6] |

| Light | Store in the dark (e.g., in a box) | Use amber glass vials | Prevents photodegradation.[10] |

| Container | Tightly sealed, amber glass vial or bottle | Tightly sealed vial | Prevents exposure to moisture and air.[12][14] |

Handling Best Practices

-

Inert Atmosphere Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.

-

Dispensing: Whenever possible, handle and weigh the compound in a glove box or glove bag under an inert atmosphere. If this is not feasible, work quickly in a well-ventilated area with low humidity.[12]

-

Aliquoting: For frequent use, it is highly advisable to aliquot the bulk material into smaller, single-use vials. This practice minimizes the number of times the primary stock is exposed to the atmosphere, thereby protecting its integrity.

-

Container Sealing: After dispensing, flush the headspace of the container with dry argon or nitrogen before tightly resealing. Use high-quality caps with inert liners (e.g., PTFE-lined).

-

Incompatible Materials: Store this compound segregated from strong oxidizing agents and bases/alkalies.[12][15]

Protocol for Stability Assessment

A formal stability study is the definitive method for determining shelf-life under specific conditions. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose due to its ability to separate and quantify the active compound from potential impurities and degradants.[16]

Experimental Workflow for a Stability Study

The logical flow of a stability study involves preparing samples, exposing them to controlled stress conditions, and analyzing them at predetermined time points against a baseline.

References

- 1. scbt.com [scbt.com]

- 2. 4,5-Dichloro-1H-pyrrole-2-carboxylicacid | C5H2Cl2NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]

- 4. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 39209-94-4 [amp.chemicalbook.com]

- 6. This compound | 39209-94-4 [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound - CAS:39209-94-4 - Abovchem [abovchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 12. download.basf.com [download.basf.com]

- 13. researchgate.net [researchgate.net]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid Derivatives

Introduction: The Strategic Importance of Dichlorinated Pyrroles in Modern Chemistry

The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of biologically active compounds and functional materials.[1][2] Among the diverse family of pyrrole derivatives, 4,5-dichloro-1H-pyrrole-2-carboxylic acid and its analogues represent a class of molecules with significant therapeutic potential. These compounds are key intermediates in the synthesis of potent antibacterial agents, fungicides, and inhibitors of biological targets such as DNA gyrase B and mitochondrial complex II.[1][3] The precise placement of chlorine atoms on the pyrrole ring profoundly influences the molecule's electronic properties and binding affinities, making the development of robust and efficient synthetic routes to these scaffolds a critical endeavor for researchers in drug discovery and development.

This comprehensive guide provides a detailed exploration of the synthesis of this compound derivatives. We will delve into the primary synthetic strategies, offer a detailed, step-by-step experimental protocol for a reliable synthetic route, and present a comparative analysis of various methodologies. The underlying chemical principles and mechanistic insights will be discussed to provide a thorough understanding of the transformations involved.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound typically involves a two-step sequence: the chlorination of a pyrrole-2-carboxylate precursor, followed by the hydrolysis of the ester to the corresponding carboxylic acid. Several reagents and conditions can be employed for the chlorination step, each with its own set of advantages and limitations.

A common precursor for this synthesis is a suitable ester of pyrrole-2-carboxylic acid, such as the ethyl or methyl ester.[4][5] The synthesis of these precursors is well-established and can be achieved through various methods, including the reaction of pyrrole with trichloroacetyl chloride followed by alcoholysis.[5]

Table 1: Comparison of Common Chlorination Methods for Pyrrole-2-Carboxylate Esters

| Chlorinating Agent | Typical Solvent | Temperature | Key Advantages | Key Disadvantages |

| Chlorine gas | Acetic acid | Room Temperature | Cost-effective for large-scale synthesis. | Requires specialized equipment for handling a corrosive and toxic gas; can lead to over-chlorination.[4] |

| Sulfuryl chloride (SO₂Cl₂) | Acetic acid, Dichloromethane | 0°C to Room Temperature | Liquid reagent, easier to handle than chlorine gas; can be used for radical or electrophilic chlorination.[6][7] | Can generate corrosive byproducts (HCl and SO₂); may require a radical initiator for specific selectivities.[8][9] |

| N-Chlorosuccinimide (NCS) | Dichloromethane, Acetonitrile | 0°C to Room Temperature | Solid reagent, easy to handle; generally provides good regioselectivity.[10] | Can be more expensive than other chlorinating agents; may require longer reaction times.[1] |

Recommended Synthetic Protocol: A Two-Step Approach to this compound

This protocol details a reliable and scalable synthesis of this compound, commencing with the chlorination of ethyl 1H-pyrrole-2-carboxylate followed by ester hydrolysis.

Visualizing the Synthetic Workflow

References

- 1. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents [patents.google.com]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. New synthesis of pyrrole-2-carboxylic and pyrrole-2,5-dicarboxylic acid esters in the presence of iron-containing catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]

- 7. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]

- 10. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for N-alkylation of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid

[Application Notes and Protocols]

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of 4,5-dichloro-1H-pyrrole-2-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. Recognizing the synthetic challenges posed by the electron-deficient nature of the pyrrole ring and the presence of a deactivating carboxylic acid group, this document outlines several robust methodologies to achieve efficient and selective N-alkylation. The protocols detailed herein include classical base-mediated alkylation, the Mitsunobu reaction, and phase-transfer catalysis, each with specific advantages depending on the desired alkyl substituent and scale of the reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-substituted 4,5-dichloropyrrole-2-carboxylic acid derivatives.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. The substitution pattern on the pyrrole nitrogen (N-1 position) is a common point of diversification in drug discovery programs, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as influencing the compound's interaction with its biological target.

The N-alkylation of this substrate, however, is not without its challenges. The electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group decrease the nucleophilicity of the pyrrole nitrogen, making it less reactive towards electrophiles. Furthermore, the acidic proton of the carboxylic acid can interfere with basic reaction conditions, necessitating careful selection of reagents and, in some cases, the use of a protecting group strategy.[1][2]

This application note aims to provide a detailed, field-proven guide to navigate these challenges, offering multiple synthetic routes to achieve successful N-alkylation. Each protocol is presented with step-by-step instructions, explanations of the underlying chemical principles, and considerations for reaction optimization and troubleshooting.

Strategic Considerations for N-Alkylation

Before proceeding with a specific protocol, it is essential to consider the nature of the alkylating agent and the overall synthetic strategy.

-

Reactivity of the Alkylating Agent: Primary and benzylic halides are generally more reactive and suitable for classical SN2-type alkylations. Secondary and sterically hindered alkylating agents may require more forcing conditions or alternative methodologies like the Mitsunobu reaction.

-

Protection of the Carboxylic Acid: In many base-mediated alkylation protocols, the carboxylic acid will be deprotonated in situ to form the carboxylate salt. While this can prevent unwanted side reactions at the carboxyl group, it may also impact the solubility of the starting material. In certain cases, protection of the carboxylic acid as an ester may be advantageous.[2][3]

-

Scale of the Reaction: The choice of methodology can be influenced by the desired scale of the synthesis. For example, phase-transfer catalysis is often amenable to large-scale reactions.[4]

Protocol 1: Classical Base-Mediated N-Alkylation with Alkyl Halides

This protocol describes a general and widely applicable method for the N-alkylation of this compound using a suitable base and an alkyl halide. The choice of base and solvent is critical for achieving good yields.

Causality Behind Experimental Choices

-

Base Selection: A moderately strong base is required to deprotonate the pyrrole nitrogen, forming the more nucleophilic pyrrolide anion. However, a base that is too strong can lead to side reactions. Potassium carbonate (K2CO3) is often a good choice as it is effective and relatively inexpensive.[5] Sodium hydride (NaH) can also be used for less reactive alkylating agents, but requires anhydrous conditions and careful handling.

-

Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the pyrrole salt and facilitate the SN2 reaction.[6]

-

Temperature: The reaction is often started at room temperature and may be gently heated to drive it to completion, especially with less reactive alkyl halides.

Experimental Workflow Diagram

Caption: Workflow for base-mediated N-alkylation.

Step-by-Step Methodology

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.0-3.0 eq).

-

Stirring: Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the potassium salt of both the pyrrole nitrogen and the carboxylic acid.

-

Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | K2CO3 | DMF | 25 | 12 | 85 |

| 2 | Ethyl iodide | K2CO3 | DMF | 50 | 18 | 78 |

| 3 | Propargyl bromide | K2CO3 | DMF | 25 | 8 | 87[5] |

| 4 | Isopropyl bromide | NaH | THF | 60 | 24 | 45 |

Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols

Causality Behind Experimental Choices

-

Reagents: The reaction relies on a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The phosphine activates the alcohol, making it a good leaving group, which is then displaced by the nucleophilic pyrrole nitrogen.

-

Acidity of Pyrrole: The pKa of the N-H bond of the pyrrole is crucial for the success of the Mitsunobu reaction. Electron-withdrawing groups on the pyrrole ring, such as the chloro and carboxyl groups in the substrate of interest, increase the acidity of the N-H proton, making it a suitable nucleophile for this reaction.[8][9]

-

Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction.

Experimental Workflow Diagram

Caption: Workflow for Mitsunobu N-alkylation.

Step-by-Step Methodology

-

Reaction Setup: To a solution of this compound (1.0 eq), the desired alcohol (1.1-1.2 eq), and triphenylphosphine (1.2-1.5 eq) in anhydrous THF (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Addition of Azodicarboxylate: Slowly add a solution of DEAD or DIAD (1.2-1.5 eq) in THF dropwise to the cooled reaction mixture.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue directly by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Data Presentation

| Entry | Alcohol | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | PPh3, DIAD | THF | 0 to 25 | 16 | 80 |

| 2 | (R)-2-Butanol | PPh3, DEAD | THF | 0 to 25 | 20 | 75 (with inversion) |

| 3 | Ethanol | PPh3, DIAD | THF | 0 to 25 | 18 | 72 |

Protocol 3: Phase-Transfer Catalysis for N-Alkylation

Phase-transfer catalysis (PTC) is an effective method for carrying out reactions between reactants in immiscible phases. For the N-alkylation of pyrroles, this typically involves a solid-liquid or liquid-liquid system where the pyrrolide anion is generated in the aqueous or solid phase and transferred to the organic phase containing the alkylating agent by a phase-transfer catalyst.[4][10] This method is particularly useful for large-scale synthesis.

Causality Behind Experimental Choices

-

Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS), are commonly used as phase-transfer catalysts. The lipophilic cation pairs with the pyrrolide anion, transporting it into the organic phase where the reaction occurs.

-

Phase System: A solid-liquid system with a solid base like powdered potassium hydroxide (KOH) or potassium carbonate (K2CO3) and an organic solvent is often employed.[4]

-

Solvent: A non-polar or moderately polar organic solvent that is immiscible with the aqueous phase (if used) is suitable. Toluene or dichloromethane are common choices.

Experimental Workflow Diagram

Caption: Workflow for N-alkylation via phase-transfer catalysis.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), powdered potassium carbonate or potassium hydroxide (3.0-5.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB) (0.05-0.1 eq).

-

Solvent and Alkylating Agent: Add a suitable organic solvent (e.g., toluene or dichloromethane) to form a suspension, followed by the addition of the alkyl halide (1.1-1.5 eq).

-